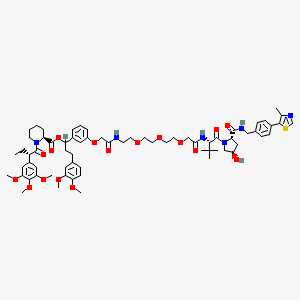

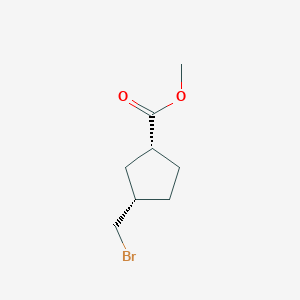

![molecular formula C6H8ClIO2S B2776467 (3-Iodo-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride CAS No. 2470436-03-2](/img/structure/B2776467.png)

(3-Iodo-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(3-Iodo-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride” is a complex organic molecule. It is related to the compound “2-(3-iodo-1-bicyclo[1.1.1]pentanyl)acetamide”, which has a CAS Number of 2242694-00-2 .

Synthesis Analysis

The synthesis of related compounds, such as 1-azido-3-heteroaryl bicyclo[1.1.1]pentanes, has been reported . The strategy involves the generation of an azido radical from the interaction of PIDA and TMSN3, which then selectively adds to [1.1.1]propellane to form a carbon-centered radical intermediate . This intermediate then reacts with a heterocycle to produce the azide-containing 1,3-disubstituted bicyclo[1.1.1]pentane species .Molecular Structure Analysis

The molecular structure of the related compound “2-(3-iodo-1-bicyclo[1.1.1]pentanyl)acetamide” is given by the InChI code 1S/C7H10INO/c8-7-2-6(3-7,4-7)1-5(9)10/h1-4H2,(H2,9,10) .Chemical Reactions Analysis

Bicyclo[1.1.1]pentanes (BCPs) are increasingly valued as intermediates in ‘strain release’ chemistry for the synthesis of substituted four-membered rings and other BCPs . They can bear carbon and halogen substituents under exceptionally mild reaction conditions .Physical And Chemical Properties Analysis

The related compound “2-(3-iodo-1-bicyclo[1.1.1]pentanyl)acetamide” has a molecular weight of 251.07 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved information.Scientific Research Applications

Synthesis of 1-azido-3-heteroaryl Bicyclo [1.1.1]pentanes

This compound plays a crucial role in the synthesis of 1-azido-3-heteroaryl bicyclo [1.1.1]pentanes via azidoheteroarylation of [1.1.1]propellane . The azido radical generated from the interaction of PIDA and TMSN3 selectively follows addition to [1.1.1]propellane to form the carbon-centered radical intermediate, which then reacts with a heterocycle to produce the azide-containing 1,3-disubstituted bicyclo [1.1.1]pentane species .

Construction of Azide-containing Bicyclo [1.1.1]pentane Species

The compound is used under mild and metal-free conditions to construct azide-containing bicyclo [1.1.1]pentane species . This strategy allows for the direct installation of an azido group, a versatile synthetic handle for the bicyclo [1.1.1]pentane framework .

Synthetic Chemistry of Bicyclo[1.1.1]pentane

The compound is a key player in the synthetic chemistry of Bicyclo[1.1.1]pentane . It is a high-value bioisostere for 1,4-disubstituted phenyl rings, internal alkynes, and the tert-butyl group, generally offering high passive permeability, high water solubility, and improved metabolic stability .

Synthesis of Unsymmetrically 1,3-Disubstituted Bicyclo[1.1.1]pentane Derivatives

The compound is used in the synthesis of unsymmetrically 1,3-disubstituted Bicyclo[1.1.1]pentane derivatives . A versatile strategy for synthesizing a wide range of these derivatives has been developed .

Radical Multicomponent Carboamination of [1.1.1]Propellane

The compound is used in the radical multicomponent carboamination of [1.1.1]propellane . This permits the direct synthesis of 3-substituted Bicyclo[1.1.1]pent-1-ylamine derivatives .

Application in Drug Design

The compound is used in the design of drugs . Bicyclo [1.1.1] pentane (BCP), a bioisostere, is important in modern drug discovery, providing greater opportunities for optimizing drug candidates and expanding the available chemical space of drugs .

properties

IUPAC Name |

(3-iodo-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClIO2S/c7-11(9,10)4-5-1-6(8,2-5)3-5/h1-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXBAZOAWYMFZPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2(CC1(C2)I)CS(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClIO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.55 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

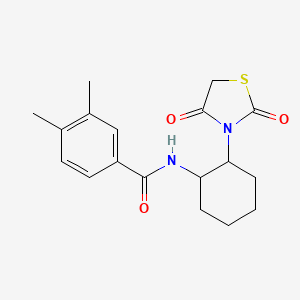

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2776384.png)

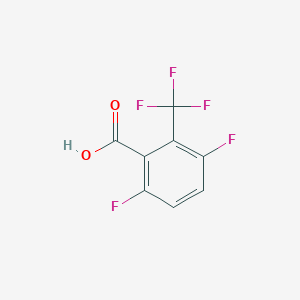

![Ethyl 5-chloro-2-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-1,3-dihydroindene-2-carboxylate](/img/structure/B2776390.png)

![N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B2776391.png)

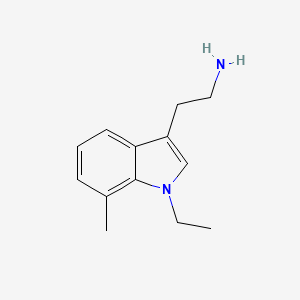

![2-(1H-indol-3-yl)-N-{1-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}acetamide](/img/structure/B2776394.png)

![4-[4-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl]morpholine](/img/structure/B2776395.png)

![(5-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B2776397.png)